Pyranine

Overview

Description

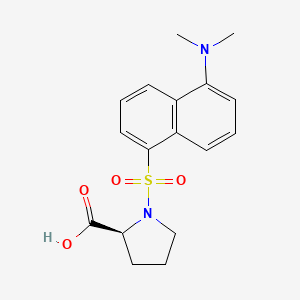

Pyranine is a hydrophilic, pH-sensitive fluorescent dye from the group of chemicals known as arylsulfonates . It is soluble in water and has applications as a coloring agent, biological stain, optical detecting reagent, and a pH indicator .

Molecular Structure Analysis

This compound has a unique molecular structure that allows it to function as a pH indicator. This is due to its ability to alternate between a basic form and an acidic form . The protonated and deprotonated states of this compound absorb and emit at different wavelengths, making it easy to focus on a specific state .

Chemical Reactions Analysis

This compound undergoes a proton transfer to the solvent in about 90 ps upon photoexcitation at 390 nm . This process is known as excited-state proton transfer (ESPT) and is a key aspect of this compound’s functionality as a pH indicator .

Physical and Chemical Properties Analysis

This compound is a hydrophilic, pH-sensitive fluorescent dye . Its high quantum yield and extremely sensitive ratiometric fluorescence against pH change make it very favorable for pH sensing applications and development of pH nano/microsensors .

Scientific Research Applications

1. Spray Drift Studies

Pyranine has been used as a water-soluble fluorescent tracer in spray drift studies. Its photostability makes it suitable for determining spray drift, as this compound does not significantly degrade over the time required to collect, process, and measure samples, particularly in its solid phase (Nairn & Forster, 2015).

2. Biomedical Applications

This compound has been used in biomedicine for pH monitoring, particularly in wound care. The synthesis of a novel ion pair between this compound and benzalkonium, which has antimicrobial properties, facilitates its incorporation into conventional membranes and commercial wound dressings while maintaining its pH sensing performance (Panzarasa et al., 2017).

3. Fluorescent Ratiometric pH Sensors

This compound-modified amphiphilic polymer conetworks have been developed as fluorescent ratiometric pH sensors, offering solutions to challenges like leaching from sensor matrices. This application is particularly relevant for chronic wound monitoring (Ulrich et al., 2019).

4. Combined pH and Temperature Measurements

This compound is used for measuring pH and temperature simultaneously in biological samples. Its fluorescence properties allow for dual measurements, a capability not achievable with traditional ratiometric methods (Wong & Fradin, 2009).

5. Monitoring Free-Radical Processes

This compound's electrochemical properties make it useful in methodologies evaluating antioxidant capability and monitoring free-radical polymer processes. Its oxidation leads to the formation of a detectable this compound free radical (Velásquez et al., 2011).

6. Sol-Gel Thin Film Deposition Monitoring

In sol-gel thin film deposition, this compound serves as a fluorescence probe to monitor the chemical evolution in-situ, utilizing its sensitivity to protonation/deprotonation effects to quantify changes in the water/alcohol ratio during film formation (Nishida et al., 1994; 1995).

7. Hydrology and Environmental Studies

This compound is used as a fluorescent tracer in hydrology, where its fluorescence emission varies with pH. A method was proposed for measuring its fluorescence intensity in buffered solutionsat fixed pH values, aiding in the determination of its concentration in environmental studies (Launay et al., 1980).

8. Biological and Cellular Studies

In biological research, this compound has been employed as a pH indicator for studying intracellular environments, such as the cytoplasmic pH of cells. Its ability to report pH values accurately in different cellular compartments makes it valuable for cellular biology studies (Furukawa et al., 1988; Clement & Gould, 1981).

9. Development of pH Microsensors

This compound has been used to develop highly sensitive fluorescent pH microsensors. The study reports a methodology for noncovalent immobilization of this compound on silica microparticles, retaining its pH sensitivity and long-term stability, emphasizing its application in sensor technology (Chandra et al., 2021).

10. Sensory and Photochemical Studies

This compound has been used as a pH-probe in photochemical studies, like testing light-induced proton release during the photochemical reaction cycle of sensory rhodopsin-I. Such applications highlight this compound's role in understanding photochemical processes and sensory mechanisms (Olson et al., 1992).

11. Drug Delivery and Slow Release Studies

In pharmaceutical research, this compound has been used to study the slow release of drugs from alginate beads. It served as a fluorescence probe to monitor the release process and encapsulation efficiency, offering insights into drug delivery mechanisms (Kaygusuz et al., 2013).

Mechanism of Action

Target of Action

Pyranine, also known as Solvent Green 7, is a hydrophilic, pH-sensitive fluorescent dye . Its primary target is the proton concentration within lipid vesicles . It is a polyanionic molecule with an ionizable 8-hydroxyl group (pK a = 7.2) dependent on the pH of the surrounding medium .

Mode of Action

This compound’s mode of action is based on its pH sensitivity. It can detect changes in proton concentration within lipid vesicles . When the pH changes, the ionizable 8-hydroxyl group in this compound responds, causing a shift in its fluorescence . This shift can be measured, providing a direct indication of the pH change .

Pharmacokinetics

It’s known that the molecule’s strong negative charge and lack of easily modifiable functional groups make it difficult to use with charged substrates such as silica . Surface modification by pegylated lipids is one of the approaches used to make liposomes long-circulating and passively target the tumor. Pegylation of liposomes helps them to alter the pharmacokinetics of the drug molecule in vivo .

Result of Action

The primary result of this compound’s action is the detection of pH changes within lipid vesicles . This is achieved through a shift in its fluorescence in response to changes in proton concentration . This makes this compound a valuable tool in various applications, including as a coloring agent, biological stain, optical detecting reagent, and a pH indicator .

Action Environment

The action of this compound is influenced by the pH of its environment . Its fluorescence shifts in response to changes in proton concentration, making it a sensitive indicator of pH changes . Additionally, the presence of other acid-base molecules in solution can affect the relationship between rates, pH, and temperature, which is very sensitive . Therefore, the environment plays a crucial role in the efficacy and stability of this compound’s action.

Safety and Hazards

Future Directions

Recent research has focused on the use of Pyranine for probing different properties of the environment . There is also interest in the possibility of chemically functionalizing the this compound molecule to enable its tight tethering to biological membranes . This could allow this compound to be used as a fluorescent probe for proton diffusion on the surface of the membrane .

Biochemical Analysis

Biochemical Properties

Pyranine interacts with various biomolecules, primarily through its pH-sensitive properties . It has been used as a fluorescent probe for the local environment of the probe, especially the hydration layer surrounding it and related proton diffusion properties . The alternating between a basic form and an acidic form of this compound is a key process in its biochemical interactions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been used to study the microscopic environment by fluorescence spectroscopy . In cells, many cellular events can lead to local changes in either molecular concentration (including pH) or temperature . This compound, due to its pH sensitivity, can be used to monitor these changes .

Molecular Mechanism

The mechanism of action of this compound is primarily based on its pH-sensitive properties. Upon photoexcitation, this compound undergoes a proton transfer to the solvent in about 90 ps . This process is termed as excited-state proton transfer (ESPT), which allows this compound to be used as a fluorescent probe for the local environment of the probe .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, the fluorescence of this compound in acidic conditions turns colorless and returns to yellow in basic conditions . This property allows this compound to be used as a pH indicator in various experimental setups.

Transport and Distribution

This compound can be introduced into living cells by forming transient pores in the plasma membrane, allowing a cytoplasmic preferential location and then a limited efflux . This property allows this compound to be distributed within cells and tissues.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm due to its method of introduction into cells

Properties

| { "Design of the Synthesis Pathway": "Pyranine can be synthesized through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "4-hydroxy-2,7-naphthalenedisulfonic acid", "formaldehyde", "sulfuric acid", "sodium hydroxide", "sodium carbonate", "ethanol" ], "Reaction": [ "Dissolve 4-hydroxy-2,7-naphthalenedisulfonic acid in sulfuric acid and heat to 80-90°C.", "Add formaldehyde to the mixture and continue heating for 2-3 hours.", "Cool the mixture and add sodium hydroxide to adjust the pH to 7-8.", "Add sodium carbonate to the mixture to precipitate the product.", "Collect the precipitate by filtration and wash with water.", "Recrystallize the product from ethanol to obtain pure Pyranine." ] } | |

CAS No. |

6358-69-6 |

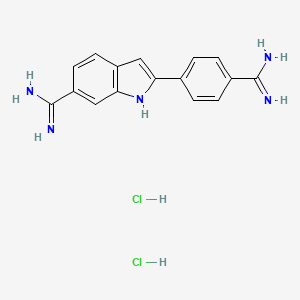

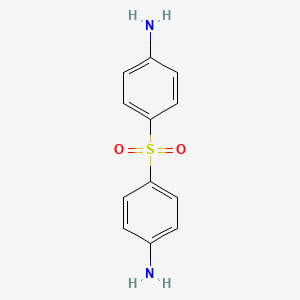

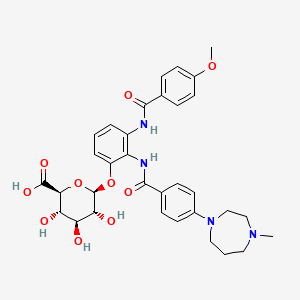

Molecular Formula |

C16H10NaO10S3 |

Molecular Weight |

481.4 g/mol |

IUPAC Name |

trisodium;8-hydroxypyrene-1,3,6-trisulfonate |

InChI |

InChI=1S/C16H10O10S3.Na/c17-11-5-12(27(18,19)20)8-3-4-10-14(29(24,25)26)6-13(28(21,22)23)9-2-1-7(11)15(8)16(9)10;/h1-6,17H,(H,18,19,20)(H,21,22,23)(H,24,25,26); |

InChI Key |

HFFQFXKVTMRKGH-UHFFFAOYSA-N |

SMILES |

C1=CC2=C3C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C1=C43)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Canonical SMILES |

C1=CC2=C3C(=C(C=C2S(=O)(=O)O)S(=O)(=O)O)C=CC4=C(C=C(C1=C43)O)S(=O)(=O)O.[Na] |

Appearance |

Solid powder |

| 6358-69-6 | |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-hydroxypyrene-3,6,8-trisulfonic acid 8-hydroxy-1,3,6-pyrenetrisulfonic acid trisodium salt 8-hydroxypyrene-1,3,6-trisulfonate 8-hydroxypyrene-1,3,6-trisulfonic acid C.I. 59040 CI 59040 D and C Green No. 8 D and C Green No. 8 free acid D.C. Green No. 8 Green 8 pyranine pyranine free acid |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.